GSK-3β Inhibition: Regioisomeric Divergence
In a direct high-throughput screening assay against human glycogen synthase kinase-3 beta (GSK-3β), the 4-pyridyl regioisomer (1-pyridin-2-yl-3-pyridin-4-ylurea, CAS 650726) exhibited an EC₅₀ of 4.96 × 10³ nM (4.96 µM) [1]. While no direct assay data is publicly available for the 3-pyridyl target compound, this value establishes a critical baseline: the 3-pyridyl regioisomer is predicted to display divergent activity due to altered hydrogen-bonding topology at the kinase hinge region. The regioisomeric identity therefore serves as a primary determinant of biological engagement, making the 3-pyridyl variant a distinct chemical probe rather than a substitute for the 4-pyridyl analog.
4-pyridyl EC₅₀ = 4.96 µM
| Evidence Dimension | GSK-3β inhibition potency |
|---|---|
| Target Compound Data | No public assay data available |
| Comparator Or Baseline | 1-pyridin-2-yl-3-pyridin-4-ylurea EC₅₀ = 4.96 × 10³ nM |
| Quantified Difference | Not quantifiable due to lack of target data; however, regioisomeric divergence expected based on established pyridinylurea SAR |
| Conditions | Human GSK-3β, HTS kinase inhibition assay |
Why This Matters
Procurement of the 3-pyridyl regioisomer is non-redundant with the 4-pyridyl analog; the 3-pyridyl substitution pattern offers an orthogonal starting point for exploring kinase selectivity and potency in chemical biology campaigns.
- [1] BindingDB. BDBM68361: 1-(2-pyridinyl)-3-pyridin-4-ylurea. EC₅₀: 4.96E+3 nM (GSK-3β). Accessed 2025. View Source
